molecular formula C4H6O2 B108529 2-Methyloxetan-3-one CAS No. 87385-83-9

2-Methyloxetan-3-one

Cat. No. B108529
CAS RN: 87385-83-9
M. Wt: 86.09 g/mol
InChI Key: NOVNNMPBRZQLHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyloxetan-3-one is a compound that is structurally related to oxetanes, which are four-membered cyclic ethers. The presence of a methyl group at the second position and a ketone at the third position distinguishes it from other oxetanes. Although none of the provided papers directly discuss 2-methyloxetan-3-one, they do provide insights into the synthesis, molecular structure, and chemical properties of structurally related compounds, which can be informative for understanding 2-methyloxetan-3-one.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of compounds is crucial for understanding their chemical behavior. The crystal structure of 2-[(2-acetoxyethoxy)methyl]-3-amino-1,2,4-triazin-5(2H)-one reveals a monoclinic space group with specific bond angles and hydrogen-bonding systems . Similarly, the conformation of 2,4-bis(methylthio)-2,4-dithioxo-1,3,2,4-dithiadiphosphetane has been characterized by X-ray crystallography, showing a "trans-closed" configuration . These structural analyses provide a foundation for predicting the molecular structure of 2-methyloxetan-3-one, which would likely involve detailed X-ray crystallography or computational modeling to determine.

Chemical Reactions Analysis

The reactivity of a compound is often related to its functional groups. For instance, the spontaneous hydrolytic cleavage of glycosidic bonds in 3-methyl-2'-deoxyguanosine at physiological pH and temperature indicates a high level of lability . This suggests that the ketone group in 2-methyloxetan-3-one could also confer specific reactivity patterns, such as susceptibility to nucleophilic attacks or participation in condensation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. The rotational spectra of 2-methyloxetane and 3-methyloxetane have been studied using Fourier transform microwave spectroscopy, revealing internal rotation barriers and providing detailed information on molecular dynamics . Additionally, the synthesis and fluorescence studies of bisarylmethylidene derivatives of 2-methoxy-2-methyl-1,3-dioxan-5-one demonstrate the importance of stereochemistry and photophysical properties . These studies suggest that 2-methyloxetan-3-one would have its own unique set of physical and chemical properties, including rotational barriers and possibly interesting fluorescence characteristics.

Scientific Research Applications

1. Spectroscopy and Molecular Structure Analysis

2-Methyloxetan-3-one has been studied using Fourier transform microwave spectroscopy (FTMW). This study provided insights into the internal rotation of the methyl group and rotational spectra in both ground and excited states, offering valuable data on molecular structure and behavior (Alonso et al., 1996).

2. Kinetics of Thermal Decomposition

Research on the thermal decomposition of 2-methyloxetane, a related compound, contributes to understanding the stability and reaction kinetics of 2-Methyloxetan-3-one under high temperatures. This information is crucial in various industrial processes and chemical synthesis (Zalotai et al., 1990).

3. Polymerization and Material Science

2-Methyloxetan-3-one and its derivatives have applications in material science, particularly in polymerization processes. For example, Ethyl-3-(acryloyloxy)methyloxetane (EAO), which contains an oxetane group, has been polymerized via Atom Transfer Radical Polymerization (ATRP), suggesting potential uses in creating new polymeric materials (Singha et al., 2005).

4. Chemical Activation Studies

Studies on chemical activation, such as the reactions of methylene with oxetan and its derivatives, offer insights into the chemical behavior of 2-Methyloxetan-3-one in various chemical environments. This knowledge is vital for its applications in synthetic chemistry (Frey & Pidgeon, 1983).

5. Synthesis of Heterocycles

2-Methyloxetan-3-one is a useful precursor in the synthesis of a wide range of heterocycles, including fused and spiral biheterocycles. Its structural features and reactivity make it a valuable synthon in heterocyclic chemistry (Heravi & Talaei, 2017).

6. Applications in Polymer Electrolytes

Research on homo- and copolymers of oxetane-derived monomers, which include 2-Methyloxetan-3-one derivatives, indicates potential applications as polymer electrolytes. This application is particularly relevant in the field of lithium-ion batteries and other electrochemical devices (Ye et al., 2012).

properties

IUPAC Name

2-methyloxetan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2/c1-3-4(5)2-6-3/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVNNMPBRZQLHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

86.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyloxetan-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyloxetan-3-one
Reactant of Route 2
2-Methyloxetan-3-one
Reactant of Route 3
2-Methyloxetan-3-one
Reactant of Route 4
2-Methyloxetan-3-one
Reactant of Route 5
2-Methyloxetan-3-one
Reactant of Route 6
2-Methyloxetan-3-one

Citations

For This Compound
2
Citations
Y Dejaegher, NM Kuz'menok, AM Zvonok… - Chemical …, 2002 - ACS Publications
The aim of this review is to cover the literature of 3-azetidinones, 3-oxetanones, and 3-thietanones, including partially 3-thietanone-1-oxides and 3-thietanone-1, 1-dioxides. Each of …
Number of citations: 136 pubs.acs.org
AC Doner, AR Webb, NS Dewey, SW Hartness… - Journal of Quantitative …, 2022 - Elsevier
… Similar to 2-methyloxetane, 2-methyloxetan-3-one exhibits a broad peak at low energy (6 eV). The six-membered ring 4H-1,3-dioxine shows a larger broad peak at low energy (6.5 eV), …
Number of citations: 4 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.